4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1211590-73-6
VCID: VC3028226
InChI: InChI=1S/C8H7ClF3NO/c1-14-6-5(4-9)2-3-13-7(6)8(10,11)12/h2-3H,4H2,1H3
SMILES: COC1=C(C=CN=C1C(F)(F)F)CCl
Molecular Formula: C8H7ClF3NO
Molecular Weight: 225.59 g/mol

4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine

CAS No.: 1211590-73-6

Cat. No.: VC3028226

Molecular Formula: C8H7ClF3NO

Molecular Weight: 225.59 g/mol

* For research use only. Not for human or veterinary use.

4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine - 1211590-73-6

Specification

CAS No. 1211590-73-6
Molecular Formula C8H7ClF3NO
Molecular Weight 225.59 g/mol
IUPAC Name 4-(chloromethyl)-3-methoxy-2-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C8H7ClF3NO/c1-14-6-5(4-9)2-3-13-7(6)8(10,11)12/h2-3H,4H2,1H3
Standard InChI Key YLCXFMJTEIGNHF-UHFFFAOYSA-N
SMILES COC1=C(C=CN=C1C(F)(F)F)CCl
Canonical SMILES COC1=C(C=CN=C1C(F)(F)F)CCl

Introduction

Chemical Structure and Properties

Structural Features

4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine exhibits a heteroaromatic structure based on a pyridine ring with three critical functional groups:

  • A trifluoromethyl (CF₃) group at the 2-position, which contributes electronic effects that influence the compound's reactivity and stability

  • A methoxy (OCH₃) group at the 3-position, which provides an electron-donating effect and potential hydrogen bonding capabilities

  • A chloromethyl (CH₂Cl) group at the 4-position, which offers a reactive site for further functionalization through nucleophilic substitution reactions

The molecular formula for this compound is C₈H₇ClF₃NO, with an estimated molecular weight of approximately 225.6 g/mol (based on related compound data) .

Property4-(Trifluoromethyl)pyridine 2-Methoxy-4-trifluoromethyl-pyridine 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine (estimated)
Boiling point110°C172.9±40.0°C (Predicted)185-205°C
Density1.27 g/mL at 25°C1.263±0.06 g/cm³ (Predicted)1.28-1.34 g/cm³
FormLiquidLiquidLiquid to crystalline solid
Storage conditionsInert atmosphere, Room TemperatureSealed in dry, Room TemperatureInert atmosphere, 2-8°C
pKa2.92±0.10 (Predicted)1.04±0.10 (Predicted)1.2-1.6 (estimated)

The presence of the methoxy and chloromethyl substituents would likely increase the boiling point compared to simpler trifluoromethylpyridine derivatives. The chloromethyl group would also contribute to increased molecular weight and potential reactivity, making special storage considerations necessary.

Chemical Reactivity

The trifluoromethyl group at the 2-position significantly influences the compound's electronic properties, typically:

  • Increasing the acidity of nearby protons through its strong electron-withdrawing effect

  • Enhancing metabolic stability by resisting enzymatic degradation

  • Improving lipophilicity, which affects membrane permeability in biological systems

  • Creating distinctive binding interactions with target proteins through both electronic and steric effects

The methoxy group at position 3 provides a moderate electron-donating effect that partially counterbalances the strong electron-withdrawing nature of the trifluoromethyl group. This electronic interplay creates a unique reactivity profile that distinguishes this compound from other trifluoromethylpyridine derivatives.

The chloromethyl group at position 4 represents the most reactive site within the molecule, readily undergoing nucleophilic substitution reactions with various nucleophiles. This reactive handle makes 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine particularly valuable as a synthetic intermediate for preparing more complex structures in pharmaceutical and agrochemical development.

Synthesis Methods

General Approaches to Trifluoromethylpyridine Synthesis

The literature identifies three principal methods for synthesizing trifluoromethylpyridine derivatives :

  • Chlorine/fluorine exchange using trichloromethylpyridine precursors

  • Construction of the pyridine ring from trifluoromethyl-containing building blocks

  • Direct introduction of a trifluoromethyl group using trifluoromethylating reagents

For industrial-scale production, the first two approaches are most commonly employed due to their scalability and cost-effectiveness .

Synthesis via Chlorine/Fluorine Exchange

The chlorine/fluorine exchange method represents a well-established approach for preparing trifluoromethylpyridine derivatives. For compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which serves as an important chemical intermediate for several crop-protection products, the synthesis typically involves:

  • Chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to yield 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)

  • Subsequent vapor-phase fluorination of 2,3,5-DCTC to produce the desired 2,3,5-DCTF

This approach could potentially be adapted for the synthesis of 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine by starting with an appropriately substituted precursor.

Synthesis via Pyridine Ring Construction

Another viable approach involves constructing the pyridine ring from trifluoromethyl-containing building blocks. A representative example from the literature describes the synthesis of 2-chloro-4-(trifluoromethyl)pyridine:

"The invention discloses a method for synthesizing 2-chloro-4-(trifluoromethyl)pyridine, which comprises the steps of using vinyl n-butyl ether as an starting material, reacting with trifluoroacetic anhydride in the presence of an acid-binding agent to generate 4-butoxy-1,1,1-trifluoro-3-en-2-one; under a protective atmosphere, reacting 4-butoxy-1,1,1-trifluoro-3-en-2-one with trimethylphosphonoacetate in the presence of a first solvent and a base to form a mixture of compounds shown in formula I and formula II; under a protective atmosphere, reacting the mixture of compounds shown in formula I and formula II with ammonium acetate to generate 2-hydroxyl-4-trifluoromethylpyridine, and finally preparing 2-chloro-4-trifluoromethylpyridine by chlorination reaction."

This ring-construction approach could serve as a foundation for developing a synthetic route to 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine.

Proposed Synthetic Route for 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine

Based on the available literature precedents, a potential synthetic route to 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine might involve:

  • Preparation of 4-methyl-2-(trifluoromethyl)pyridine via established methods for introducing the trifluoromethyl group

  • Introduction of the methoxy group at the 3-position through regioselective functionalization, potentially via a directed metalation strategy

  • Chlorination of the methyl group at the 4-position using N-chlorosuccinimide or similar chlorinating reagents

The specific reaction conditions and yields would require experimental optimization, and alternative routes involving different ordering of the functionalization steps might also prove viable.

Applications

Agrochemical Applications

Trifluoromethylpyridine derivatives have established significant applications in the agrochemical industry. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

The structural features of 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine suggest potential applications in developing compounds with herbicidal, fungicidal, or insecticidal activities. The trifluoromethyl group typically enhances lipophilicity and metabolic stability, which are important properties for effective crop protection agents.

Pharmaceutical Applications

In the pharmaceutical sector, trifluoromethylpyridine derivatives have demonstrated diverse biological activities. According to available literature, five pharmaceutical and two veterinary products containing the TFMP moiety have received market approval, with many additional candidates currently undergoing clinical trials .

For instance, certain TFMP derivatives have shown activity as cyclooxygenase-2 (COX-2) selective inhibitors. The compound 3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone has been reported as a potent and orally active COX-2 selective inhibitor with potential anti-inflammatory properties .

4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine could potentially serve as a building block for developing compounds with similar pharmacological activities, particularly where the unique electronic and steric properties of the trifluoromethyl group contribute to target selectivity and metabolic stability.

Enzyme Inhibitors and Antimicrobial Agents

Certain trifluoromethylpyridine derivatives have demonstrated activity as enzyme inhibitors. For example, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) has been identified as a potent inhibitor of bacterial 4′-Phosphopantetheinyl transferases (PPTases), enzymes that catalyze post-translational modifications essential to bacterial cell viability and virulence .

The structural features of 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine suggest it could serve as a valuable building block for developing similar enzyme inhibitors or antimicrobial agents, particularly where the unique electronic properties of the trifluoromethyl group contribute to binding interactions with target proteins.

Research Trends and Future Directions

Current Research in Trifluoromethylpyridine Chemistry

Research on trifluoromethylpyridine derivatives continues to evolve, with significant focus on developing:

  • More efficient and environmentally sustainable synthetic methods

  • Novel applications in agricultural, pharmaceutical, and materials science

  • Detailed understanding of structure-activity relationships to guide rational design of new compounds

The distinctive properties conferred by the trifluoromethyl group—including enhanced lipophilicity, metabolic stability, and unique binding interactions—continue to drive interest in these compounds across multiple industries .

Structure-Activity Relationship Studies

Understanding the relationship between molecular structure and biological activity represents a critical area of research for trifluoromethylpyridine derivatives. The position of the trifluoromethyl group on the pyridine ring, as well as the nature and position of additional substituents, can significantly influence:

  • Binding affinity to target proteins

  • Metabolic stability and pharmacokinetic properties

  • Environmental persistence and degradation pathways

  • Selectivity profiles against various biological targets

For 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine specifically, the combination of the trifluoromethyl group at position 2, the methoxy group at position 3, and the chloromethyl group at position 4 creates a unique electronic and steric environment that would influence its interactions with biological targets.

Challenges and Opportunities

Despite the potential applications of compounds like 4-Chloromethyl-3-methoxy-2-(trifluoromethyl)pyridine, several challenges remain in their development and utilization:

  • Synthetic efficiency – Developing more atom-economical and environmentally sustainable synthesis routes

  • Resistance mechanisms – Addressing potential resistance development, such as efflux mechanisms observed in certain bacteria

  • Selectivity optimization – Enhancing target selectivity while minimizing off-target effects

  • Environmental impact – Understanding the environmental fate and potential ecological effects of fluorinated compounds

These challenges also represent opportunities for further research and innovation in the field of trifluoromethylpyridine chemistry.

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